

2-Cyclohexylacetonitrile CAS number and physical data

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Compound of Interest

Compound Name: 2-Cyclohexylacetonitrile

Cat. No.: B1353779

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In-Depth Technical Guide: 2-Cyclohexylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclohexylacetonitrile**, including its Chemical Abstracts Service (CAS) number, key physical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.

Chemical Identification and Physical Properties

2-Cyclohexylacetonitrile is a nitrile compound featuring a cyclohexyl group attached to an acetonitrile moiety.

CAS Number: 4435-14-7[1]

Physical Data

The known physical and chemical properties of **2-Cyclohexylacetonitrile** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ N	[1][2]
Molecular Weight	123.20 g/mol	[1]
Boiling Point	223.702 °C at 760 mmHg	[2]
Density	0.897 g/cm ³	[2]
Melting Point	Not available	[3]
Physical Form	Colorless to Yellow to Yellow-brown Liquid	
Synonyms	Cyclohexaneacetonitrile, 1-Cyclohexylacetonitrile	[2]

Experimental Protocols: Synthesis of 2-Cyclohexylacetonitrile

While specific literature detailing the synthesis of **2-Cyclohexylacetonitrile** is not readily available, established organic chemistry methodologies for analogous compounds can be applied. Below are two representative protocols that can be adapted for its preparation.

Protocol 1: Nucleophilic Substitution of a Cyclohexyl Halide

This protocol is based on the alkylation of a cyanide salt with a cyclohexyl halide.

Reaction Scheme:

Materials and Reagents:

- Cyclohexyl bromide (or other suitable cyclohexyl halide)
- Sodium cyanide (or potassium cyanide)
- Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water. Add DMSO to the flask.
- **Addition of Alkyl Halide:** To the stirring solution, add cyclohexyl bromide (1.0 equivalent) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 50-70°C and allow it to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with diethyl ether.
- **Drying and Concentration:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: The crude product can be purified by vacuum distillation to yield pure **2-Cyclohexylacetonitrile**.

Protocol 2: Reductive Amination of Cyclohexylacetaldehyde

This two-step protocol involves the synthesis of an intermediate oxime followed by its reduction.

Step A: Oximation of Cyclohexylacetaldehyde

Reaction Scheme:

Step B: Reduction of the Oxime

Reaction Scheme:

(Note: This would yield the amine, for the nitrile, a different synthetic approach starting from a suitable precursor is required. The protocol below is a more direct approach to a related structure, which can be conceptually adapted.)

A more direct, though conceptually different, approach to a related structure involves the Knoevenagel condensation, which is detailed for a similar molecule and can be adapted.

Adapted Protocol: Knoevenagel Condensation of Cyclohexanecarboxaldehyde with Malononitrile followed by Decarboxylation

This method provides a route to an unsaturated intermediate which can then be reduced.

Materials and Reagents:

- Cyclohexanecarboxaldehyde
- Malononitrile
- Piperidine or other basic catalyst

- Ethanol or other suitable solvent
- Sodium borohydride (for subsequent reduction step)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Reflux condenser

Procedure:

- **Condensation:** In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol. Add a catalytic amount of piperidine.
- **Reaction:** Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the cyclohexylidene malononitrile intermediate by TLC.
- **Intermediate Isolation (Optional):** The intermediate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.
- **Reduction:** The crude or purified intermediate is then dissolved in a suitable solvent and reduced with a reducing agent like sodium borohydride to yield the saturated dinitrile, which would require further steps to obtain the mono-nitrile.

Given the complexity of the latter method for the target molecule, Protocol 1 is the more direct and recommended synthetic route.

Analytical Methodologies

The purity and identity of **2-Cyclohexylacetonitrile** can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **2-Cyclohexylacetonitrile**.

Typical GC-MS Parameters:

- GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 250°C at a rate of 10°C/min.
 - Final hold: Hold at 250°C for 5 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Cyclohexylacetonitrile** (m/z = 123.20) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic chemical shifts and coupling patterns for the cyclohexyl and acetonitrile protons and carbons.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of **2-Cyclohexylacetonitrile** via nucleophilic substitution.



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Caption: Synthesis and Purification Workflow for **2-Cyclohexylacetonitrile**.

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References

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